molecular formula C9H17NO B1592017 9-Oxa-2-azaspiro[5.5]undecane CAS No. 57289-77-7

9-Oxa-2-azaspiro[5.5]undecane

Cat. No.: B1592017
CAS No.: 57289-77-7
M. Wt: 155.24 g/mol
InChI Key: YOKJEAIVPCOLMU-UHFFFAOYSA-N
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Description

9-Oxa-2-azaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural novelty, which can be leveraged for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-2-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction typically involves the use of piperidin-4-one and but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound .

Another synthetic approach involves the olefin metathesis reaction using a Grubbs catalyst. This method, although complex and expensive, allows for the formation of the spirocyclic structure through a six-step process .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the optimization of reaction conditions may pave the way for more efficient large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Oxa-2-azaspiro[5.5]undecane has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-2-azaspiro[5.5]undecane stands out due to its specific structural features, which include the presence of both oxygen and nitrogen atoms within the spirocyclic framework. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-9(8-10-5-1)3-6-11-7-4-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKJEAIVPCOLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620326
Record name 9-Oxa-2-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57289-77-7
Record name 9-Oxa-2-azaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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